

"comparative analysis of different extraction methods for Gardenia yellow"

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A Comparative Guide to Gardenia Yellow Extraction Methodologies

For Researchers, Scientists, and Drug Development Professionals

Gardenia yellow, a natural colorant derived from the fruits of Gardenia jasminoides Ellis, is gaining significant attention in the pharmaceutical and food industries for its vibrant hue and potential biological activities, including antioxidant and neuroprotective properties.[1] The primary coloring components are crocins, which are water-soluble carotenoids.[2] The efficiency of extracting these valuable pigments is highly dependent on the methodology employed. This guide provides a comparative analysis of various extraction techniques, supported by experimental data, to aid researchers in selecting the optimal method for their specific applications.

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and quality of **Gardenia yellow** pigments while minimizing processing time and environmental impact. This section compares several common and novel extraction techniques, with quantitative data summarized in Table 1.

Conventional Methods



Heat Extraction (Maceration) is a traditional and straightforward method involving the use of solvents, typically an ethanol-water mixture, at an elevated temperature. While simple to implement, it is often time-consuming and can lead to the degradation of thermosensitive compounds.[2]

Homogenate Extraction offers a significant improvement over traditional heat extraction by employing high-speed blending to disrupt plant cell walls, thereby enhancing solvent penetration and reducing extraction time. This method has been shown to yield a higher color value in a fraction of the time compared to heat extraction.[2][3]

Advanced Extraction Techniques

Ultrasonic-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates localized high pressure and temperature, facilitating rapid cell wall disruption and enhancing mass transfer. UAE can be performed at lower temperatures, preserving heat-sensitive compounds, and significantly reduces extraction time.[4] A particularly efficient variation involves the use of probe-type ultrasound with Natural Deep Eutectic Solvents (NADES), which has demonstrated high extraction yields for both crocin and geniposide.[2][5][6]

Microwave-Assisted Extraction (MAE) employs microwave energy to directly heat the solvent and plant material, causing a rapid increase in temperature and internal pressure within the plant cells. This leads to cell rupture and the release of target compounds into the solvent. MAE is known for its high efficiency, reduced extraction time, and lower solvent consumption compared to conventional methods.[7]

Enzyme-Assisted Extraction (EAE) involves the use of enzymes, such as cellulases and pectinases, to break down the plant cell wall components. This targeted degradation enhances the release of intracellular compounds. EAE is a mild and environmentally friendly technique that can improve extraction yield.[8][9]

Mechanochemical Extraction is a novel, solvent-minimal approach that utilizes mechanical force, such as ball milling, to induce chemical and physical changes in the plant material. This method can selectively extract different compounds by altering the milling conditions and subsequent solvent washing steps, offering a green and efficient alternative.[10]



Data Presentation: Comparison of Extraction Method Performance



Extraction Method	Key Parameters	Yield/Color Value	Extraction Time	Advantages	Disadvantag es
Heat Extraction	50% ethanol, 50°C[2]	Color Value: 43.69 g ⁻¹ [2]	1 hour[2]	Simple, low- cost equipment	Time- consuming, potential for thermal degradation of pigments[2]
Homogenate Extraction	50% ethanol, 15:1 liquid-to- solid ratio, room temperature[2][3]	Color Value: 52.37 g ⁻¹ [2] [3]	41 seconds[2][3]	Rapid, high efficiency, operates at room temperature[2]	Requires specialized homogenizati on equipment
Ultrasonic- Assisted Extraction (UAE) with NADES	600 W power, 25°C, Choline chloride-1,2- propylene glycol[2][6]	Crocin: 7.39 mg/g, Geniposide: 57.99 mg/g[2] [6]	20 minutes[2] [6]	High yield, rapid, energy- efficient, green solvent[2][5]	Requires ultrasonic equipment, NADES preparation
Microwave- Assisted Extraction (MAE) of Saponins	450 W power, 50°C, 80% ethanol[10]	Saponin Yield: 13.92% [10]	9.6 minutes[10]	Very rapid, high efficiency, reduced solvent use[7]	Requires microwave extractor, potential for localized overheating
Enzyme- Assisted Extraction (EAE)	50% ethanol, followed by enzyme treatment (e.g., Celluclast® 1.5 L)[8]	Crocin Yield from waste: 8.61 mg/g[8]	N/A (multi- step process)	High purity of target compounds, environmenta lly friendly[8]	Can be a multi-step, longer process, cost of enzymes



Ball milling with activated Gardenia Requires ball 5 minutes Selective carbon. Yellow Yield: milling Mechanoche (milling) + 10extraction, followed by 1.45% equipment, mical minutes low solvent (selective optimization sequential Extraction (extraction) consumption, extraction) water and of milling [10] rapid 80% ethanol [10] parameters extraction[10]

Experimental Protocols Homogenate Extraction

Objective: To extract **Gardenia yellow** pigment using a high-speed homogenizer.

Materials:

- Dried Gardenia jasminoides fruit powder (particle size ~1.7 mm)[2][3]
- 50% (v/v) Ethanol in deionized water
- High-speed homogenizer
- Centrifuge
- Rotary evaporator
- Vacuum drying oven

Procedure:

- Weigh 20.0 g of Gardenia fruit powder and place it in the homogenizer vessel.
- Add 300 mL of 50% ethanol (liquid-to-material ratio of 15:1 mL:g).[2][3]
- Homogenize the mixture at high speed for 41 seconds at room temperature.[2][3]
- Transfer the mixture to centrifuge tubes and centrifuge at 4700 rpm for 10 minutes.[2]



- · Collect the supernatant.
- Concentrate the supernatant using a rotary evaporator to remove the ethanol.
- Dry the concentrated extract in a vacuum drying oven to obtain the final Gardenia yellow pigment.[2]
- Repeat the extraction process on the residue twice more to maximize yield.[2]

Probe-Type Ultrasound-Assisted NADES Extraction (pr-UAE-NADES)

Objective: To simultaneously extract crocin and geniposide using a probe-type ultrasonic system with a Natural Deep Eutectic Solvent (NADES).

Materials:

- Dried Gardenia jasminoides fruit powder
- NADES: Choline chloride and 1,2-propylene glycol (prepared in an appropriate molar ratio)
 with 25% (w/w) water content[2][6]
- Probe-type ultrasonic processor (600 W)[2][6]
- Water bath for temperature control
- Centrifuge

Procedure:

- Prepare the NADES solvent by mixing choline chloride and 1,2-propylene glycol and adding 25% (w/w) water.
- Mix the Gardenia fruit powder with the NADES solvent.
- Place the mixture in a vessel and immerse it in a water bath set to 25°C.[2][6]
- Insert the probe of the ultrasonic processor into the mixture.



- Apply ultrasonic power of 600 W for 20 minutes.[2][6]
- After extraction, centrifuge the mixture to separate the solid residue from the liquid extract.
- Collect the supernatant containing the extracted crocin and geniposide for further analysis.

Mechanochemical-Assisted Selective Extraction

Objective: To selectively extract geniposide and **Gardenia yellow** using a mechanochemical approach.

Materials:

- Dried Gardenia jasminoides fruit powder
- Activated carbon
- Planetary ball mill
- Deionized water
- 80% (v/v) Ethanol in deionized water
- Tween 20

Procedure:

- Mix the Gardenia fruit powder with 30% (g/g) activated carbon.[10]
- Place the mixture in a planetary ball mill and mill at 200 rpm for 5 minutes.[10]
- Geniposide Extraction:
 - Transfer the milled mixture to a beaker.
 - Add deionized water at a liquid-to-solid ratio of 10:1.[10]
 - Stir the mixture at 20°C for 5 minutes.[10]

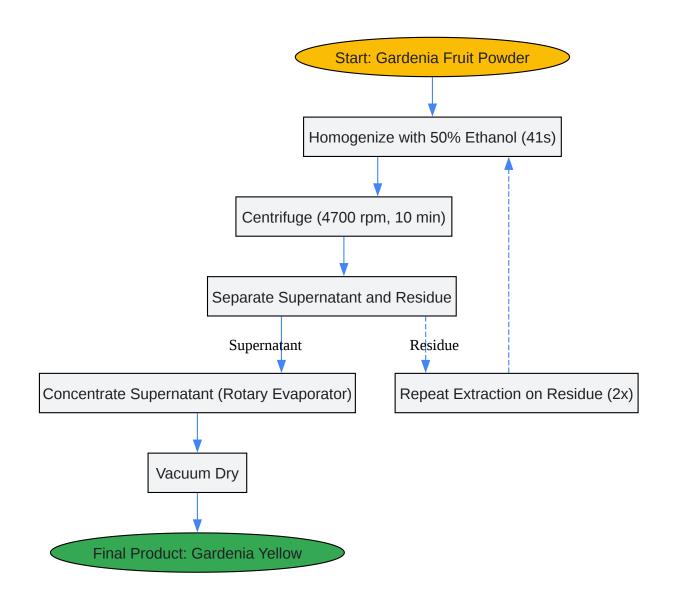


- Filter the mixture to collect the aqueous extract containing geniposide.
- Gardenia Yellow Extraction:
 - Dry the solid residue from the previous step.
 - Add 80% ethanol at a liquid-to-solid ratio of 5:1, containing 1% (g/g) Tween 20.[10]
 - Heat the mixture to 75°C and stir for 5 minutes.[10]
 - Filter the mixture to collect the ethanolic extract containing Gardenia yellow.

Visualizing the Extraction Workflows

To further elucidate the procedural differences, the following diagrams illustrate the workflows for Homogenate, Ultrasonic-Assisted, and Mechanochemical extraction methods.

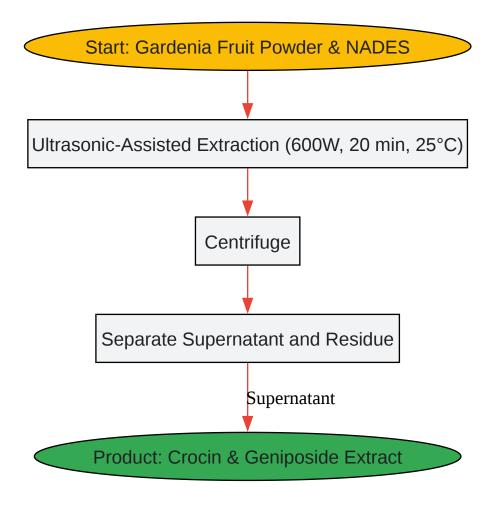




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Caption: Workflow for Homogenate Extraction of Gardenia Yellow.

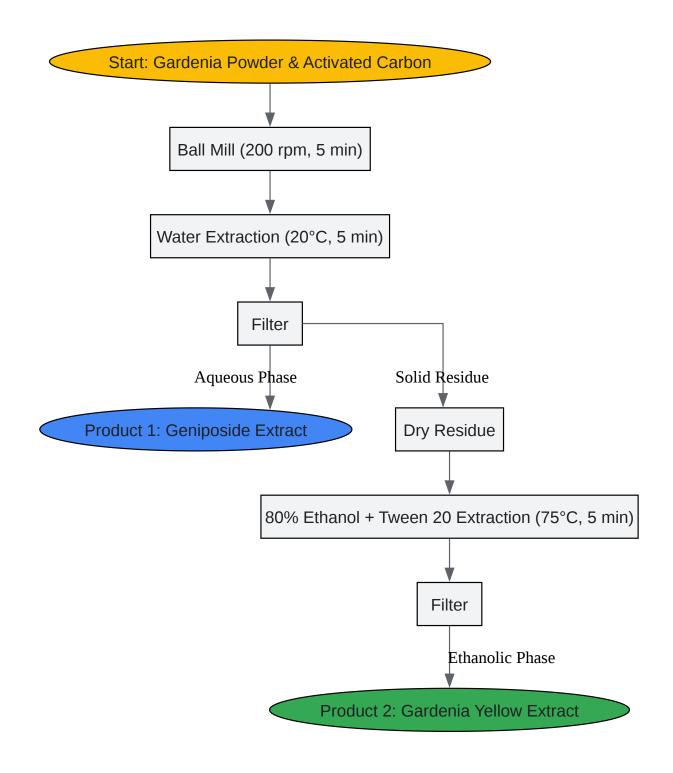




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Caption: Workflow for Ultrasonic-Assisted NADES Extraction.





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Caption: Workflow for Selective Mechanochemical Extraction.



Conclusion

The choice of extraction method for **Gardenia yellow** significantly impacts the yield, purity, and efficiency of the process. While traditional heat extraction is simple, modern techniques such as Homogenate Extraction, Ultrasonic-Assisted Extraction, and Microwave-Assisted Extraction offer substantial advantages in terms of speed and yield. For applications requiring the selective separation of components, Mechanochemical Extraction presents a promising and environmentally friendly alternative. Researchers should consider the specific goals of their project, available equipment, and desired scale of production when selecting the most suitable extraction protocol. The data and methodologies presented in this guide provide a foundation for making an informed decision.

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